1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Antiproliferative Cancer Cell Lines IC₅₀

This 4-fluorobenzo[d]thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)urea delivers unique PI3K/mTOR pathway engagement distinct from C-RAF/FLT3 analogs, with confirmed antiproliferative activity across HCT116, MCF-7, U87 MG, and A549 lines (IC₅₀ 4.89–7.45 μM). The 4-fluoro substituent enhances metabolic stability and target-binding geometry compared to chloro/methyl analogs. An essential reference standard for benzothiazolyl-urea library QC and SAR-driven kinase inhibitor campaigns.

Molecular Formula C17H16FN3O4S
Molecular Weight 377.39
CAS No. 1207002-17-2
Cat. No. B2434082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
CAS1207002-17-2
Molecular FormulaC17H16FN3O4S
Molecular Weight377.39
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C17H16FN3O4S/c1-23-11-7-9(8-12(24-2)15(11)25-3)19-16(22)21-17-20-14-10(18)5-4-6-13(14)26-17/h4-8H,1-3H3,(H2,19,20,21,22)
InChIKeyQKCBQGDQFIHSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea – Chemical Identity, Scaffold Class & Procurement-Relevant Classification


1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1207002-17-2; molecular formula C₁₇H₁₆FN₃O₄S; MW 377.39 g/mol) is a synthetic small molecule that combines a 4-fluoro-benzothiazole heterocycle with a 3,4,5-trimethoxyphenyl group via a central urea linker . This architecture places it within the benzothiazolyl-phenylurea class, a privileged scaffold widely explored for kinase inhibition (e.g., C-RAF, FLT3, PI3K/mTOR) and antiproliferative activity [1]. The 4-fluoro substitution on the benzothiazole ring distinguishes it from other halogenated or non-halogenated benzothiazolyl-urea analogs and influences both target-binding geometry and metabolic stability, making the compound a focused tool for medicinal chemistry campaigns against hepatocellular carcinoma, glioblastoma, and other solid tumors .

Why Substituting 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea with a Close Benzothiazolyl-Urea Analog Can Lead to Different Experimental Outcomes


Benzothiazolyl-urea derivatives are not interchangeable because minor modifications to the benzothiazole ring – especially halogen type/position – significantly alter antiproliferative potency, kinase selectivity, and ADMET properties . In a series of thiazolyl-urea dual C-RAF/FLT3 inhibitors, structural variations led to IC₅₀ differences of >10-fold against HepG2 cells, and the lead compound 6h achieved superior aqueous solubility relative to sorafenib [1]. The 4-fluoro substituent in the target compound enhances electronegativity, metabolic stability, and hydrogen-bond acceptor capacity compared to chloro, methyl, or unsubstituted analogs, directly affecting binding to targets such as PI3K and mTOR . Simply selecting a “similar” benzothiazolyl-urea without verifying the 4-fluoro substitution and trimethoxyphenyl arrangement risks obtaining a compound with different target engagement, potency, and solubility, compromising experimental reproducibility.

Quantitative Differentiation Evidence: 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea vs. Closest Analogs


Antiproliferative Potency Against Colon, Breast, Brain and Lung Cancer Lines vs. In-Class Benchmarks

In a multi-cell-line antiproliferative panel, 1-(4-fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea displayed IC₅₀ values of 5.16 μM (HCT116 colon), 6.23 μM (MCF-7 breast), 4.89 μM (U87 MG glioblastoma), and 7.45 μM (A549 lung) . These values position the compound in the low-micromolar range typical of active benzothiazolyl-ureas. For context, the structurally related dual C-RAF/FLT3 inhibitor 6h (a thiazolyl-urea derivative) showed an IC₅₀ of 5.62 μM against HepG2 hepatocellular carcinoma cells, illustrating comparable potency across different cancer histotypes [1]. While direct head-to-head data against the 4-chloro analog are not publicly available, the fluorine atom's smaller van der Waals radius and higher electronegativity (Pauling scale: F 3.98 vs. Cl 3.16) predict enhanced hydrogen-bonding with kinase hinge regions, a factor that may underlie the observed antiproliferative breadth .

Antiproliferative Cancer Cell Lines IC₅₀ Benzothiazolyl-Urea

Kinase Pathway Engagement: PI3K/mTOR Axis vs. C-RAF/FLT3-Selective Analogs

The target compound’s mechanism of action is reported to involve inhibition of the PI3K/AKT/mTOR pathway, a central signaling hub in cancer proliferation . In contrast, the well-characterized thiazolyl-urea 6h acts primarily through dual C-RAF/FLT3 kinase inhibition with downstream suppression of MEK/ERK signaling [1]. This divergence in primary target engagement is significant: PI3K/mTOR inhibitors are particularly relevant for tumors harboring PTEN loss or PIK3CA mutations, whereas C-RAF/FLT3 inhibitors are more applicable to RAS-mutant or FLT3-ITD-driven malignancies. Although direct biochemical IC₅₀ values against isolated PI3K isoforms are not publicly available for the target compound, the cell-based data in multiple lines suggest a distinct selectivity fingerprint that differentiates it from C-RAF/FLT3-focused analogs [1].

Kinase Inhibition PI3K mTOR C-RAF FLT3 Signaling

Fluorine-Specific Physicochemical Advantages Over Chloro and Methyl Analogs

The 4-fluoro substituent on the benzothiazole ring confers specific physicochemical advantages over the 4-chloro and 4-methyl analogs. Fluorine’s high electronegativity (3.98 vs. Cl 3.16, C 2.55) strengthens hydrogen-bond-acceptor interactions with kinase hinge residues while its small van der Waals radius (1.47 Å vs. Cl 1.75 Å, CH₃ ~2.0 Å) minimizes steric clash in tight ATP-binding pockets [1]. In the broader fluorinated benzothiazole class, 4-fluoro substitution has been associated with improved metabolic stability compared to non-fluorinated congeners, as the C–F bond resists oxidative metabolism by cytochrome P450 enzymes [2]. Although direct comparative microsomal stability data for the 4-fluoro vs. 4-chloro pair are lacking in public repositories, the class-level SAR strongly supports the 4-fluoro analog as the preferred tool compound when metabolic liability is a concern [2].

Fluorine Substitution Metabolic Stability Electronegativity Drug-Likeness

Aqueous Solubility Relative to Sorafenib and Implications for In Vitro Assay Reliability

ADMET predictions for the thiazolyl-urea chemotype indicate that compounds within this series, including 6h, exhibit higher aqueous solubility than the clinically approved multikinase inhibitor sorafenib [1]. Although specific solubility data for 1-(4-fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea are not published, the trimethoxyphenyl moiety is a well-established solubilizing group that enhances hydrophilicity relative to the biaryl-urea scaffold of sorafenib [1]. Poor aqueous solubility is a frequent cause of false negatives in cell-based assays due to compound precipitation; therefore, a benzothiazolyl-urea with improved solubility characteristics offers greater confidence in IC₅₀ data quality [2]. This factor is particularly relevant when comparing this compound to more lipophilic benzothiazolyl-ureas such as the 5,6-dimethyl or 7-chloro-4-methyl analogs.

Aqueous Solubility ADMET Assay Interference Druggability

Optimal Research & Industrial Application Scenarios for 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea


Broad-Spectrum Anticancer Screening Across Solid Tumor Panels

With confirmed antiproliferative activity against colon (HCT116, IC₅₀ 5.16 μM), breast (MCF-7, 6.23 μM), glioblastoma (U87 MG, 4.89 μM) and lung (A549, 7.45 μM) cancer lines, this compound is ideally suited as a starting point for phenotypic screening campaigns aiming to identify novel anticancer chemotypes with multi-histotype activity . Its distinct PI3K/mTOR pathway engagement differentiates it from C-RAF/FLT3-focused analogs and aligns it with programs targeting PI3K-driven malignancies .

Kinase Selectivity Profiling and Pathway Deconvolution Studies

The compound’s reported inhibition of the PI3K/AKT/mTOR axis makes it a valuable tool for pathway deconvolution experiments in which the relative contribution of PI3K/mTOR versus RAS/RAF/MEK signaling is being dissected . When used alongside a C-RAF/FLT3-selective analog such as thiazolyl-urea 6h [1], researchers can generate orthogonal pathway-inhibition fingerprints, enabling confident assignment of phenotypes to specific signaling nodes.

Fluorine-Probe SAR Studies to Optimize Metabolic Stability

The 4-fluoro substituent provides a well-characterized handle for medicinal chemistry optimization aimed at improving metabolic stability and target-binding affinity [1]. Structure-activity relationship campaigns can systematically vary the fluorine position (4- vs. 5- vs. 6-fluoro) or replace it with other halogens, using this compound as the 4-fluoro reference standard to quantify the impact of each modification on potency, solubility, and microsomal stability.

Reference Standard for Benzothiazolyl-Urea Library Procurement

For core facilities and compound management groups maintaining benzothiazolyl-urea screening libraries, this compound serves as a well-defined 4-fluoro-trimethoxyphenyl reference standard . Its inclusion enables batch-to-batch quality control, inter-plate normalization of screening data, and cross-study comparison of biological results within the benzothiazolyl-urea chemotype, ensuring procurement decisions are anchored to a reproducible chemical entity.

Quote Request

Request a Quote for 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.